1-Ethynyl-4-methoxymethoxy-benzene
Overview
Description
1-Ethynyl-4-methoxymethoxy-benzene, also known as 1-ethynyl-4-(methoxymethoxy)benzene, is an organic compound with the molecular formula C10H10O2. This compound is characterized by the presence of an ethynyl group (-C≡CH) and a methoxymethoxy group (-OCH2OCH3) attached to a benzene ring. It is a derivative of benzene and is used in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-ethynyl-4-methoxymethoxy-benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and propargyl bromide.
Reaction Conditions: The reaction involves the alkylation of 4-methoxyphenol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form 1-ethynyl-4-methoxybenzene.
Methoxymethylation: The final step involves the protection of the hydroxyl group by converting it to a methoxymethoxy group using methoxymethyl chloride (MOM-Cl) in the presence of a base like triethylamine (TEA).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and purity.
Chemical Reactions Analysis
1-Ethynyl-4-methoxymethoxy-benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: The compound can undergo reduction reactions to form alkenes or alkanes using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Cycloaddition: The ethynyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethynyl-4-methoxymethoxy-benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethynyl-4-methoxymethoxy-benzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the methoxymethoxy group can act as a protecting group or participate in nucleophilic substitution reactions. These interactions influence the compound’s reactivity and its role in various chemical processes.
Comparison with Similar Compounds
1-Ethynyl-4-methoxymethoxy-benzene can be compared with similar compounds such as:
1-Ethynyl-4-methoxybenzene: This compound lacks the methoxymethoxy group and has different reactivity and applications.
1-Ethynyl-4-methoxy-2-methylbenzene: This compound has an additional methyl group, which affects its steric and electronic properties.
1-Ethenyl-4-methoxybenzene: This compound has an ethenyl group instead of an ethynyl group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications.
Properties
IUPAC Name |
1-ethynyl-4-(methoxymethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-9-4-6-10(7-5-9)12-8-11-2/h1,4-7H,8H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGXVRVPETZAKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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